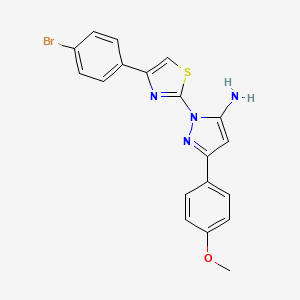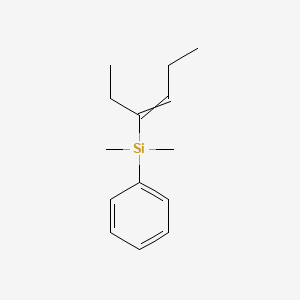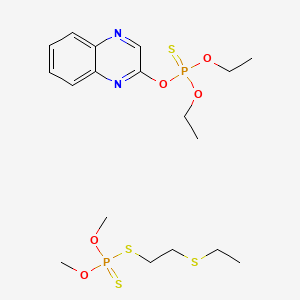
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixt. with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, is a complex organophosphorus compound. It is known for its applications in various fields, including agriculture and pest control, due to its potent insecticidal properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester involves the reaction of quinoxaline derivatives with diethyl phosphorochloridothioate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
For the preparation of S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, the reaction involves the treatment of 2-(ethylthio)ethanol with dimethyl phosphorochloridothioate. This reaction also requires a base to neutralize the by-products formed.
Industrial Production Methods
Industrial production of these compounds often involves large-scale batch reactions in reactors equipped with temperature and pressure control systems. The reactions are carried out under inert atmospheres to prevent oxidation and degradation of the sensitive phosphorothioic intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Phosphorothioic acid derivatives can undergo oxidation to form phosphorothioates and phosphorothionates.
Reduction: These compounds can be reduced to form phosphines and thiols.
Substitution: Nucleophilic substitution reactions are common, where the ester or thioester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Oxidation: Phosphorothioates, phosphorothionates.
Reduction: Phosphines, thiols.
Substitution: Various substituted phosphorothioic esters and thioesters.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, has several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organophosphorus compounds.
Biology: Studied for their effects on enzymatic activities, particularly those involving acetylcholinesterase.
Medicine: Investigated for potential therapeutic applications due to their bioactive properties.
Industry: Widely used in agriculture as insecticides and acaricides.
Mecanismo De Acción
The mechanism of action of these compounds primarily involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compounds cause an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve impulse transmission and eventual paralysis of the insect.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: Similar structure but different ester group.
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Similar structure but different alkyl group.
Uniqueness
Phosphorothioic acid, O,O-diethyl O-2-quinoxalinyl ester, mixed with S-(2-(ethylthio)ethyl) O,O-dimethyl phosphorodithioate, is unique due to its mixed ester and thioester functionalities, which provide a broad spectrum of biological activity and make it highly effective as an insecticide.
Propiedades
| 75848-17-8 | |
Fórmula molecular |
C18H30N2O5P2S4 |
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane;2-ethylsulfanylethylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H15N2O3PS.C6H15O2PS3/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12;1-4-11-5-6-12-9(10,7-2)8-3/h5-9H,3-4H2,1-2H3;4-6H2,1-3H3 |
Clave InChI |
SNHVOIPXJNEAGC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1.CCSCCSP(=S)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


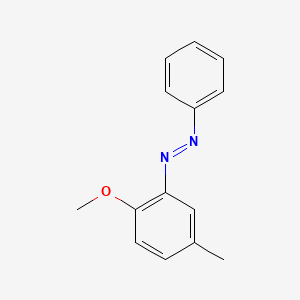

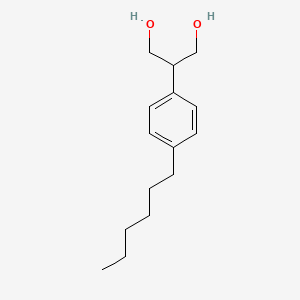
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)

![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
